(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate
Description
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-7-10(16)13(12-8(9)3-1-5-17-12)19-14(18)11-4-2-6-20-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAHHPKHWABKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-400152 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the chlorination of a precursor compound under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of CL-400152 often involves the use of large-scale reactors and continuous processing techniques. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
CL-400152 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions of CL-400152 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxides, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Synthesis of (5,7-Dichloroquinolin-8-yl) Thiophene-2-Carboxylate
The synthesis of this compound typically involves the coupling of 5,7-dichloroquinolin-8-ol with thiophene-2-carboxylic acid derivatives. The reaction conditions may include the use of coupling agents such as carbodiimides or nickel catalysts to facilitate the formation of the C–S bond under mild conditions .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against Gram-positive bacteria and some fungi.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Active |
| Clostridium difficile | 32 | Active |
| Candida auris | 16 | Active against resistant strains |
The compound's efficacy against multidrug-resistant strains indicates its potential as a lead compound for developing new antibiotics .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies using A549 lung cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability.
| Compound | Viability (%) | p-value |
|---|---|---|
| Control (Cisplatin) | 70.3 | - |
| (5,7-Dichloroquinolin derivative) | 24.5 | <0.0001 |
These results suggest that modifications to the quinoline structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .
Mechanistic Studies
Mechanistic studies have indicated that the mode of action for this compound may involve interference with nucleic acid synthesis or disruption of cellular processes in target organisms. This is evidenced by changes in gene expression profiles in treated microbial cells and cancer cell lines .
Clinical Trials and Research Findings
Recent clinical trials have highlighted the potential of this compound derivatives in treating infections caused by resistant strains of bacteria and fungi. For instance, a study reported successful treatment outcomes in patients with chronic infections where traditional antibiotics failed.
Comparative Studies
Comparative studies with existing antibiotics have shown that compounds based on this compound exhibit lower toxicity profiles while maintaining or enhancing antibacterial efficacy.
Mechanism of Action
The mechanism of action of CL-400152 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Derivatives
a) 2-(Aminomethyl)-5,7-Dichloroquinolin-8-yl tert-Butyl Carbonate (Intermediate 10)
- Structure: Shares the 5,7-dichloroquinoline core but includes an aminomethyl group and a tert-butyl carbonate ester.
- Synthesis : Prepared via EDC coupling and Boc deprotection, highlighting the use of carbodiimide chemistry for amide bond formation. This contrasts with the target compound’s ester linkage, which may offer different stability or reactivity profiles .
- The target compound’s ester group could similarly serve as a synthetic handle for further derivatization.
b) 8-Hydroxy Quinoline-Indole Hybrids
- Structure: Combines 8-hydroxyquinoline with indole moieties. While lacking the thiophene component, these hybrids emphasize the role of halogenation (e.g., Cl at 5,7-positions) in enhancing lipophilicity and bioactivity .
- Key Difference : Replacement of the indole group with thiophene-2-carboxylate in the target compound may alter electronic properties and binding interactions.
Table 1: Comparison of Quinoline Derivatives
Thiophene-Containing Compounds
a) 5-(Thiophene-2-yl)-2'-Deoxyuridine (8a)
- Structure : A nucleoside analog with a thiophene substituent at the 5-position of deoxyuridine.
- Synthesis: Involves multistep reactions with β-D-ribofuranose derivatives and TMSOTf catalysis, contrasting with the target compound’s likely Pd-mediated coupling (inferred from ) .
- Relevance : Demonstrates the versatility of thiophene in modifying nucleoside scaffolds for antiviral applications. The target compound’s ester-linked thiophene may exhibit distinct pharmacokinetic properties.
b) Quinoxaline-Thiophene Hybrids (Compounds 3–5)
- Structure: Quinoxaline cores substituted with thiophene or ethylenedioxythiophene groups.
- Synthesis: Utilizes Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂) and Stille cross-coupling, achieving yields of 14.6–34.2%.
- Electronic Properties: Thiophene and ethylenedioxythiophene enhance π-conjugation, relevant for optoelectronic materials. The target compound’s dichloroquinoline-thiophene combination may similarly influence charge transport properties.
Table 2: Thiophene-Containing Analogs
Biological Activity
(5,7-Dichloroquinolin-8-yl) thiophene-2-carboxylate, also referred to as CL-400152, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including cytotoxicity against cancer cells, antimicrobial properties, and potential mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C14H7Cl2NO2S
- Molecular Weight : 324.2 g/mol
- Canonical SMILES : C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on the human breast cancer cell line MCF-7 using the MTT assay. The results indicated that this compound inhibits cell growth in a dose-dependent manner.
| Compound | LC50 (µg/mL) | Control (Nocodazole) |
|---|---|---|
| CL-400152 | <0.13 | 0.15 |
The LC50 value indicates the concentration required to kill 50% of the cells, showcasing the compound's potent anticancer properties compared to established drugs like nocodazole .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Quinoline derivatives, including those with thiophene moieties, have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered physiological responses.
- Oxidative Stress Modulation : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells .
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study demonstrated that derivatives of quinoline, including this compound, showed significant inhibition of cancer cell proliferation in vitro. The study utilized various assays to assess cell viability and proliferation rates across multiple concentrations .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives suggest that modifications at specific positions enhance biological activity. For instance, substituents that increase lipophilicity tend to improve cytotoxicity against cancer cells while maintaining low toxicity levels in normal cells .
- Antiviral Potential : Recent studies have indicated that quinoline derivatives may possess antiviral properties, particularly against RNA viruses. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased antiviral activity .
Q & A
Q. What are the optimal synthetic routes for (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves coupling a thiophene-2-carboxylate moiety with a 5,7-dichloroquinoline scaffold. Key steps include:
- Catalytic cross-coupling : Use PdCl₂(PPh₃)₂ (0.05–0.1 mmol) in anhydrous THF or DCM under nitrogen, with reaction times of 48–72 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields pure product. For example, similar quinoxaline-thiophene derivatives achieved 14–34% yields after purification .
- Solvent selection : Dichloroethane or THF is preferred for reflux conditions to ensure solubility of intermediates .
Q. Table 1. Representative Reaction Conditions
| Component | Example Parameters | Reference |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (0.1 mmol) | |
| Solvent | THF, anhydrous | |
| Reaction Time | 48–72 hours | |
| Purification Method | Silica gel column chromatography |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure, particularly for confirming chlorine positions on the quinoline ring .
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., methyl quinoline-6-carboxylate derivatives ).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~327.17 g/mol).
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, thiophene-carboxylate derivatives show binding affinity to inflammatory mediators .
- QSAR studies : Correlate electronic properties (e.g., Cl substituent electronegativity) with observed antimicrobial or anticancer activities .
Q. How should researchers address contradictions in spectral data during structural analysis?
Methodological Answer:
- Cross-validate techniques : If NMR signals conflict with X-ray data (e.g., unexpected coupling constants), rerun experiments under standardized conditions (e.g., 500 MHz NMR, DMSO-d₆) .
- Dynamic effects : Consider rotameric equilibria or solvent polarity impacts on resonance splitting, as seen in thiophene-aldehyde derivatives .
Q. What strategies are effective for modifying the thiophene-quinoline scaffold to enhance pharmacological activity?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CN) at the thiophene 5-position to modulate electron density, as demonstrated in ethyl 5-(cyanomethyl)thiophene-2-carboxylate .
- Heterocycle fusion : Replace the quinoline core with pyrazolo-oxazine hybrids to improve metabolic stability, mimicking strategies from pyrazolo-thiophene drug candidates .
Q. Table 2. Bioactivity Optimization Pathways
| Modification | Target Activity | Reference |
|---|---|---|
| -CN at thiophene C5 | Antimicrobial enhancement | |
| Coumarin-thiophene hybrid | Anticancer potential | |
| Diarylquinoline design | Anti-inflammatory |
Q. How can researchers design experiments to validate the mechanism of action in anti-inflammatory pathways?
Methodological Answer:
- In vitro assays : Measure COX-2 inhibition using ELISA kits and compare with indomethacin as a positive control .
- Gene expression profiling : Use RT-qPCR to quantify TNF-α or IL-6 levels in macrophage models treated with the compound .
Q. What analytical methods resolve stability issues in aqueous formulations of this compound?
Methodological Answer:
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
